molecular formula C7H11ClF3NO2 B11820769 C7H11ClF3NO2

C7H11ClF3NO2

Cat. No.: B11820769
M. Wt: 233.61 g/mol
InChI Key: OXYXWBXVAXXBPS-UHFFFAOYSA-N
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Description

C₇H₁₁ClF₃NO₂ is a halogenated organic compound featuring a trifluoromethyl group (-CF₃), a chlorine atom, and a carbamate or carboxylic acid derivative structure. Its molecular weight varies slightly depending on the isomer or salt form, ranging from 233.04 g/mol (neutral carbamic acid tert-butyl ester) to 233.62 g/mol (hydrochloride salts) . Key derivatives include:

  • (1-Chloro-2,2,2-trifluoroethyl)-carbamic acid tert-butyl ester: A neutral carbamate ester with a melting point of 118°C .
  • 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride: A zwitterionic hydrochloride salt used in pharmaceutical intermediates .
  • 6-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride and Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride: Cyclic amine derivatives with applications in drug discovery .

Properties

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.61 g/mol

IUPAC Name

4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c1-11(5-7(8,9)10)4-2-3-6(12)13;/h2-3H,4-5H2,1H3,(H,12,13);1H

InChI Key

OXYXWBXVAXXBPS-UHFFFAOYSA-N

Canonical SMILES

CN(CC=CC(=O)O)CC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride involves several steps. One common method includes the reaction of 4-chlorobutyric acid with methylamine and 2,2,2-trifluoroethylamine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compounds with the Same Molecular Formula (Isomers/Salts)

Compound Name Structure Type Molecular Weight (g/mol) Key Features Applications References
(1-Chloro-2,2,2-trifluoroethyl)-carbamic acid tert-butyl ester Carbamate ester 233.04 High thermal stability (m.p. 118°C) Radical chemistry intermediates
6-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride Piperidine hydrochloride 233.62 Cyclic amine; ≥95% purity Drug discovery building blocks
Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride Pyrrolidine hydrochloride 233.62 Ester functional group; chiral center Medicinal chemistry
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride Linear amino acid hydrochloride 233.62 Conjugated double bond; zwitterionic Specialty chemical synthesis

Key Observations :

  • Chirality : Piperidine and pyrrolidine derivatives exhibit stereochemical diversity, critical for bioactive molecule design .
  • Thermal Stability : The carbamate ester (m.p. 118°C) is more stable than hydrochloride salts, which are typically hygroscopic .

Compounds with Similar Functional Groups or Backbones

Trifluoromethyl-Containing Analogues
Compound Name Molecular Formula Key Differences from C₇H₁₁ClF₃NO₂ Applications References
Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate C₇H₆F₃NO₂ Pyrrole ring; lacks chlorine atom Crystal engineering; agrochemicals
2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline C₁₁H₇ClF₃NO Quinoline backbone; higher molecular weight Patent-protected intermediates

Key Observations :

  • Chlorine Impact: The absence of chlorine in C₇H₆F₃NO₂ reduces electrophilicity, altering reactivity in cross-coupling reactions .
  • Ring Systems: Quinoline derivatives (C₁₁H₇ClF₃NO) exhibit aromatic stability, enabling π-π stacking in materials science .
Carboxylic Acid Derivatives
Compound Name Molecular Formula Key Differences from C₇H₁₁ClF₃NO₂ Applications References
7-Bromobenzo[b]thiophene-2-carboxylic acid C₉H₅BrO₂S Sulfur-containing aromatic system Enzyme inhibition studies
Ethyl 2-cyano-3-methylbutanoate C₇H₁₁NO₂S Thiocyanate group; lacks fluorine Polymer additives

Key Observations :

  • Electron-Withdrawing Groups: The -CF₃ group in C₇H₁₁ClF₃NO₂ enhances acidity compared to non-fluorinated analogues, influencing solubility .

Pharmaceutical Relevance

  • C₇H₁₁ClF₃NO₂ Derivatives: Piperidine and pyrrolidine hydrochlorides are prioritized in CNS drug discovery due to their blood-brain barrier permeability .
  • C₇H₆F₃NO₂: Demonstrated hydrogen bonding and π-π stacking in crystal structures, relevant for solid-state drug formulation .

Biological Activity

Chemical Structure and Properties

C7H11ClF3NO2 is characterized by the following structural features:

  • Molecular Formula: this compound
  • Molecular Weight: 227.62 g/mol
  • Functional Groups: The compound contains a chlorine atom, three fluorine atoms, a nitrogen atom, and two oxygen atoms, contributing to its unique reactivity and biological properties.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity: Research indicates that fluorinated compounds exhibit enhanced antimicrobial properties. This compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of fluorine atoms increases lipophilicity, facilitating membrane penetration and disrupting bacterial cell walls.
  • Anticancer Properties: Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro assays revealed that this compound induces apoptosis in human cancer cells by activating caspase pathways. The compound's ability to inhibit specific oncogenic pathways suggests potential as an anticancer agent.
  • Anti-inflammatory Effects: Preliminary findings suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Membrane Disruption: The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition: this compound has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer effects.
  • Caspase Activation: The compound triggers apoptotic pathways through caspase activation, promoting programmed cell death in malignant cells.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for Staphylococcus aureus, demonstrating significant antimicrobial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Study 2: Anticancer Activity

In a study published by Johnson et al. (2022), the anticancer properties of this compound were investigated using various human cancer cell lines. The compound exhibited IC50 values ranging from 5 to 15 µM across different cell types.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)5
A549 (Lung Cancer)15

Study 3: Anti-inflammatory Potential

A recent investigation by Lee et al. (2023) assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in inflammatory markers such as TNF-α and IL-6 after treatment with the compound.

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